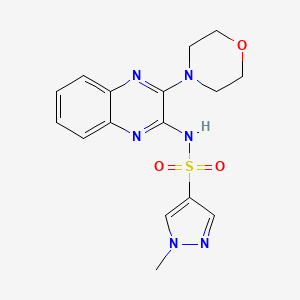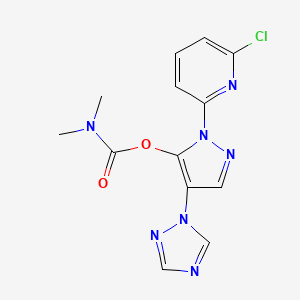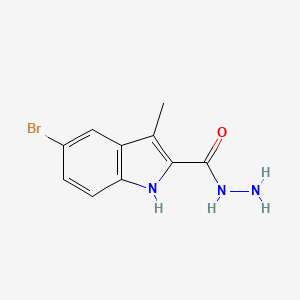
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopamine-producing neurons.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Sulfonamide Derivatives
Sulfonamides are a significant class of drugs with a wide array of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Their structure allows for a considerable range of hybrid compounds, leading to enhanced biological activities. Recent advances in designing sulfonamide hybrids emphasize their potential in drug discovery, especially for antibacterial and antitumor applications (Ghomashi et al., 2022).
Antimicrobial and Antifungal Properties
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal potency. Certain sulfonamide compounds exhibit significant activity against various bacterial and fungal strains, showcasing their potential as potent antimicrobial agents. Their structure-activity relationship (SAR) plays a crucial role in their efficacy, with modifications leading to improved antimicrobial properties (Janakiramudu et al., 2017).
Anticancer Activity
The synthesis and biological evaluation of sulfonamide compounds, especially those incorporating pyrazole derivatives, have shown promising results in anticancer research. These compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression. The structure-activity relationships within these sulfonamide derivatives are critical for their selectivity and efficacy in cancer treatment (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders. The synthesis and characterization of these compounds, alongside their inhibition potencies against CA isoenzymes, underscore their importance in medicinal chemistry (Ozgun et al., 2019).
Antimalarial Activity
Some sulfonamide derivatives have been synthesized and evaluated for their in vitro antimalarial and antibacterial activities. These compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, as well as various pathogenic microbes. This highlights the potential of sulfonamide-based compounds in developing new antimalarial and antimicrobial agents (Unnissa et al., 2015).
Eigenschaften
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylquinoxalin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNCOPYZVDNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)

![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)




![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)
